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Gardenia yellow

food safety toxicology natural colorants

Gardenia yellow, a crocin-rich natural extract, ensures pH-independent color (pH 3–7) and thermal stability up to 60°C, outperforming curcumin and annatto. It uniquely provides dual-functionality as a natural colorant and antioxidant (DPPH IC50 0.188 mg/mL) for extended shelf-life. Verified GRAS status and a high safety profile (LD50 >15.0 g/kg) make it a superior, clean-label alternative to synthetic dyes like tartrazine in beverages, baked goods, and supplements.

Molecular Formula C44H64O24
Molecular Weight 977.0 g/mol
Cat. No. B7888137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGardenia yellow
Molecular FormulaC44H64O24
Molecular Weight977.0 g/mol
Structural Identifiers
SMILESCC(=CC=CC=C(C)C=CC=C(C)C(=O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C=CC=C(C)C(=O)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)O)O
InChIInChI=1S/C44H64O24/c1-19(11-7-13-21(3)39(59)67-43-37(57)33(53)29(49)25(65-43)17-61-41-35(55)31(51)27(47)23(15-45)63-41)9-5-6-10-20(2)12-8-14-22(4)40(60)68-44-38(58)34(54)30(50)26(66-44)18-62-42-36(56)32(52)28(48)24(16-46)64-42/h5-14,23-38,41-58H,15-18H2,1-4H3/b6-5+,11-7+,12-8+,19-9-,20-10+,21-13-,22-14+/t23-,24-,25-,26-,27-,28-,29-,30-,31+,32+,33+,34+,35-,36-,37-,38-,41-,42-,43+,44+/m1/s1
InChIKeySEBIKDIMAPSUBY-AUBKFWJSSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityFreely soluble in hot water, giving an orange-colored solution /Di-gentiobiose ester/
Sparingly soluble in absolute alcohol, ether, other organic solvents /Di-gentiobiose ester/

Gardenia Yellow: A Water-Soluble Crocin-Based Natural Colorant with Defined Stability and Bioactivity Profiles


Gardenia yellow is a water-soluble natural food colorant extracted from the fruits of Gardenia jasminoides Ellis [1]. Its primary chromophores are crocetin glycosyl esters, predominantly crocin (crocin-1, crocin-2, etc.) and free crocetin, which are carotenoids responsible for its bright yellow to orange-red hue [2]. Unlike synthetic azo dyes such as tartrazine (Yellow No. 5) or sunset yellow, gardenia yellow is a complex mixture of over 20 crocetin derivatives, which confers distinct physicochemical and biological properties that directly impact its performance in food, beverage, and pharmaceutical applications [3].

Why Interchanging Gardenia Yellow with Other Natural Yellow Pigments Compromises Color, Stability, and Functional Value


Direct substitution of gardenia yellow with other natural yellow colorants—such as curcumin (from turmeric), saffron yellow (Crocus sativus), or annatto (bixin/norbixin)—is technically unsound due to fundamental differences in chromophore chemistry, pH-dependent hue stability, and thermal degradation kinetics [1]. While curcumin provides intense yellow color, it undergoes rapid photodegradation and exhibits pronounced pH-dependent color shifts (red at alkaline pH, pale yellow at acidic pH), limiting its utility in low-pH beverages and baked goods [2]. Saffron yellow, despite sharing crocin as a chromophore with gardenia yellow, suffers from significantly higher procurement costs and inferior thermal stability under typical food processing conditions (e.g., 60–80°C) [3]. Moreover, the unique composition of crocetin derivatives in gardenia yellow confers intrinsic antioxidant capacity—quantified via DPPH and ABTS radical scavenging assays—that is not equivalently present in annatto or synthetic alternatives, thereby affecting both shelf-life extension and clean-label positioning [4]. Substitution without empirical validation therefore risks color inconsistency, reduced product stability, and loss of functional bioactivity claims.

Quantitative Differentiation of Gardenia Yellow: Head-to-Head Performance Data Against Key Comparators


Acute Oral Toxicity: Gardenia Yellow LD50 vs. Synthetic Azo Dyes

In a standardized acute oral toxicity study in Sprague-Dawley rats, gardenia yellow (E500) exhibited an LD50 greater than 15.0 g/kg·bw, classifying it as practically non-toxic by oral ingestion [1]. This contrasts sharply with synthetic azo dyes such as tartrazine (FD&C Yellow No. 5), for which the reported LD50 in rats is approximately 2.0 g/kg·bw, indicating that gardenia yellow possesses an acute toxicity threshold at least 7.5-fold higher than tartrazine [2]. The no observed adverse effect level (NOAEL) for gardenia yellow in a 90-day subchronic study was established at 0.50 g/kg·bw/day, with pigment deposition in organs observed only at doses ≥1.50 g/kg·bw/day [1].

food safety toxicology natural colorants

pH Stability: Gardenia Yellow vs. β-Carotene and Curcumin

Gardenia yellow maintains stable yellow coloration across a pH range of 3–10, with enhanced stability particularly noted at pH 4.0–6.0 and pH 8.0–11.0 . Under alkaline conditions (pH 8.0–11.0), gardenia yellow exhibits superior stability and more vivid yellow hue compared to β-carotene . In contrast, curcumin undergoes pronounced color shifts: it appears pale yellow at acidic pH and shifts to reddish-brown at alkaline pH, limiting its applicability in pH-variable food matrices [1]. Quantitative evaluation of curcumin stability shows a half-life of less than 30 minutes at pH 8.0 and 60°C, whereas gardenia yellow retains >85% of initial color intensity under identical conditions [2].

color stability pH tolerance beverage formulation

Thermal Stability: Gardenia Yellow vs. Safflower Yellow and Curcumin

In a comparative study of natural yellow colorants in model beverage systems, gardenia yellow, safflower yellow, and curcumin were evaluated for heat stability at 25°C, 40°C, 60°C, and 80°C [1]. Safflower yellow demonstrated the highest overall thermal stability among the three colorants tested. Gardenia yellow exhibited moderate thermal stability, with significant color retention observed up to 60°C; however, at 80°C, degradation kinetics accelerated [1][2]. In a separate purification study, the color value of gardenia yellow decreased measurably at temperatures exceeding 65°C, confirming that while gardenia yellow is suitable for pasteurization and moderate-heat processing, it is not optimal for prolonged high-temperature applications (e.g., deep-frying) without protective formulation strategies [3].

thermal degradation baking stability heat resistance

Antioxidant Capacity: Gardenia Yellow vs. Vitamin C (Ascorbic Acid)

In a comprehensive in vitro antioxidant evaluation using six distinct assays, the gardenia yellow pigment fraction exhibited the highest antioxidant activity among all Gardenia jasminoides extract fractions [1]. The half-maximal scavenging concentrations (IC50) for DPPH radical, ABTS radical, and hydroxyl radical were determined to be 0.188 mg/mL, 0.510 mg/mL, and 0.198 mg/mL, respectively [1][2]. When compared to vitamin C (ascorbic acid) under identical assay conditions, gardenia yellow demonstrated comparable DPPH radical scavenging activity [3]. Purification of gardenia yellow pigment using X-5 macroporous resin increased DPPH radical scavenging capacity by 12.77-fold, ferric-reducing antioxidant power by 6.73-fold, and ABTS cationic radical scavenging capacity by 21.66-fold relative to the crude extract [4].

antioxidant activity DPPH assay ABTS assay functional foods

Color Value Enhancement via Purification: Crude vs. Purified Gardenia Yellow

Purification of crude gardenia yellow extract using X-5 macroporous resin under optimized conditions (loading concentration 2.00 mg/mL, loading flow rate 1.50 mL/min, 80% ethanol elution, elution flow rate 3.00 mL/min) increased the color value from 48.51 to 243.43—a 4.07-fold enhancement [1]. This purification step also markedly improved stability: the purified pigment exhibited higher resistance to thermal and photodegradation compared to the crude extract [1]. Notably, both crude and purified gardenia yellow pigments demonstrated poor stability under extreme conditions: high temperatures (>80°C), ultraviolet light exposure, presence of Fe3+ ions, and strong acid (pH <3) or strong alkali (pH >11) environments [1][2].

pigment purification color intensity macroporous resin

Photostability: Gardenia Yellow vs. Safflower Yellow and Curcumin

In a comparative light stability study conducted at 550 W/m² irradiance and 30°C, safflower yellow exhibited the highest photostability among the three natural yellow colorants evaluated [1]. Gardenia yellow demonstrated moderate light stability, with measurable color fading observed under direct UV exposure [2][3]. The addition of specific phenolic compounds—particularly tannic acid, epigallocatechin gallate (EGCG), epigallocatechin, and rosmarinic acid—significantly improved gardenia yellow pigment (GYP) stability during light exposure, as confirmed by FTIR and NMR spectroscopy revealing hydrogen bond formation between GYP and the phenolic stabilizers [2].

light stability photodegradation shelf-life

Evidence-Based Application Scenarios for Gardenia Yellow in Food, Beverage, and Nutraceutical Formulations


Acidic to Neutral pH Beverages Requiring Heat Pasteurization

Gardenia yellow is optimally suited for carbonated soft drinks, fruit juices, and functional beverages with pH ranging from 3 to 7, where its pH-independent color stability ensures consistent yellow hue throughout shelf-life . The pigment's moderate thermal stability up to 60°C allows compatibility with standard pasteurization cycles (e.g., 63°C for 30 minutes or 72°C for 15 seconds) without significant color loss [1]. Purified gardenia yellow (color value 243.43) enables reduced usage rates compared to crude extracts, minimizing potential flavor impact in delicate beverage matrices [2].

Baked Goods and Confectionery with Clean-Label Positioning

For cookies, cakes, and confectionery products marketed as 'natural' or 'free from artificial colors,' gardenia yellow provides a viable replacement for tartrazine (FD&C Yellow No. 5) . Its LD50 >15.0 g/kg·bw and established NOAEL of 0.50 g/kg·bw/day support regulatory compliance and consumer safety perception [3]. However, formulation adjustments—such as microencapsulation or co-addition of phenolic stabilizers (e.g., tannic acid, EGCG)—are recommended for products exposed to temperatures exceeding 65°C during baking [1][4].

Functional Foods Leveraging Intrinsic Antioxidant Activity

Gardenia yellow's demonstrated DPPH radical scavenging activity (IC50 0.188 mg/mL), comparable to vitamin C, enables dual functionality as both a colorant and an endogenous antioxidant in functional food formulations [5]. This is particularly relevant for products such as fortified cereals, nutrition bars, and dietary supplements, where the pigment contributes to oxidative stability of lipids and other sensitive components while providing appealing yellow coloration [6]. Purified gardenia yellow enhances this benefit, with up to 21.66-fold greater ABTS radical scavenging capacity compared to crude extracts [2].

Alkaline-Processed Foods Where β-Carotene and Curcumin Fail

In food products with alkaline pH (8.0–11.0), such as certain noodles (e.g., ramen with kansui), alkaline-treated corn products, and some baked goods, gardenia yellow exhibits superior color stability and more vivid yellow hue compared to β-carotene . Curcumin, by contrast, shifts to an undesirable reddish-brown color at alkaline pH, rendering it unsuitable for these applications . Gardenia yellow's tolerance to mildly alkaline conditions expands the formulation window for natural yellow coloration in pH-elevated food matrices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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